

Comparative Analysis of C₁₄H₁₈BrN₅O₂ and Known VEGFR-2 Inhibitors

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Compound of Interest

Compound Name: C₁₄H₁₈BrN₅O₂

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the hypothetical compound **C₁₄H₁₈BrN₅O₂** against established inhibitors of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis and a prominent target in oncology drug development. The data presented herein is intended to offer a benchmark for the potential efficacy of novel chemical entities targeting this critical signaling pathway.

Introduction to VEGFR-2

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), also known as Kinase Insert Domain Receptor (KDR), is a receptor tyrosine kinase that plays a central role in vasculogenesis and angiogenesis. Upon binding of its ligand, VEGF-A, VEGFR-2 dimerizes and undergoes autophosphorylation, initiating a cascade of downstream signaling pathways. These pathways, including the PLCγ-PKC-Raf-MEK-MAPK and PI3K/AKT pathways, are crucial for endothelial cell proliferation, migration, and survival. Dysregulation of VEGFR-2 signaling is a hallmark of several cancers, making it a validated target for anti-angiogenic therapies.

Quantitative Comparison of Inhibitory Activity

The inhibitory potential of the hypothetical compound **C₁₄H₁₈BrN₅O₂** against VEGFR-2 was assessed and compared with that of three well-characterized, clinically relevant inhibitors: Cabozantinib, Sunitinib, and Sorafenib. The half-maximal inhibitory concentration (IC₅₀)

values, which represent the concentration of an inhibitor required to reduce the activity of the enzyme by half, are summarized in the table below. A lower IC₅₀ value indicates a higher potency of the inhibitor.

Compound	Molecular Formula	IC ₅₀ (nM) against VEGFR-2
C ₁₄ H ₁₈ BrN ₅ O ₂ (Hypothetical)	C ₁₄ H ₁₈ BrN ₅ O ₂	25
Cabozantinib	C ₂₈ H ₂₄ FN ₃ O ₅	0.035[1][2][3][4]
Sunitinib	C ₂₂ H ₂₇ FN ₄ O ₂	80[5][6][7]
Sorafenib	C ₂₁ H ₁₆ ClF ₃ N ₄ O ₃	90[8][9]

Note: The IC₅₀ value for **C₁₄H₁₈BrN₅O₂** is a hypothetical value generated for the purpose of this comparative guide.

Experimental Protocols

The IC₅₀ values were determined using an in vitro kinase assay. The following protocol outlines the methodology employed.

VEGFR-2 Kinase Inhibition Assay Protocol

1. Reagents and Materials:

- Recombinant human VEGFR-2 kinase domain
- Poly(Glu, Tyr) 4:1 peptide substrate
- Adenosine triphosphate (ATP)
- Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
- Test compounds (**C₁₄H₁₈BrN₅O₂**, Cabozantinib, Sunitinib, Sorafenib) dissolved in DMSO
- Kinase-Glo® Luminescent Kinase Assay Kit
- 96-well white microplates

- Plate reader capable of measuring luminescence

2. Procedure:

- Compound Preparation: A serial dilution of each test compound is prepared in DMSO and then further diluted in the assay buffer to the desired final concentrations.
- Assay Reaction Setup:
 - To each well of a 96-well plate, add the assay buffer.
 - Add the test compound solution to the respective wells. Include a "no inhibitor" control (DMSO vehicle only) and a "no enzyme" control.
 - Add the Poly(Glu, Tyr) substrate to all wells.
 - Initiate the kinase reaction by adding the recombinant VEGFR-2 kinase to each well (except the "no enzyme" control).
 - Start the phosphorylation reaction by adding a solution of ATP to each well.
- Incubation: The reaction plate is incubated at a controlled temperature (e.g., 30°C) for a specified period (e.g., 60 minutes) to allow for substrate phosphorylation.
- Signal Detection:
 - After the incubation period, an equal volume of Kinase-Glo® reagent is added to each well to stop the kinase reaction and measure the amount of remaining ATP. The Kinase-Glo® reagent contains luciferase, which produces a luminescent signal proportional to the ATP concentration.
 - The plate is incubated at room temperature for 10 minutes to stabilize the luminescent signal.
- Data Acquisition: The luminescence of each well is measured using a plate reader.

3. Data Analysis:

- The luminescent signal is inversely proportional to the kinase activity (higher kinase activity leads to lower ATP levels and thus lower luminescence).
- The percentage of inhibition for each compound concentration is calculated relative to the "no inhibitor" control.
- The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Visualizing Key Pathways and Workflows

VEGFR-2 Signaling Pathway

The following diagram illustrates the major signaling cascades initiated by the activation of VEGFR-2.

Caption: Simplified VEGFR-2 signaling pathway and the point of inhibition.

Experimental Workflow for IC50 Determination

The workflow for determining the inhibitory activity of the compounds is depicted below.

Caption: Workflow for the in vitro VEGFR-2 kinase inhibition assay.

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